molecular formula C9H19NO4 B13462086 Tert-butyl N-[2-(methoxymethoxy)ethyl]carbamate

Tert-butyl N-[2-(methoxymethoxy)ethyl]carbamate

Cat. No.: B13462086
M. Wt: 205.25 g/mol
InChI Key: SCZVNWWUSCJNSA-UHFFFAOYSA-N
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Description

Tert-butyl N-[2-(methoxymethoxy)ethyl]carbamate is an organic compound that belongs to the class of carbamates. It is commonly used as a protecting group in organic synthesis, particularly for amines. The compound is known for its stability and ease of removal under mild conditions, making it a valuable tool in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Tert-butyl N-[2-(methoxymethoxy)ethyl]carbamate can be synthesized through a multi-step process. One common method involves the reaction of tert-butyl chloroformate with 2-(methoxymethoxy)ethylamine in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods

On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-[2-(methoxymethoxy)ethyl]carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction typically produces amines .

Scientific Research Applications

Tert-butyl N-[2-(methoxymethoxy)ethyl]carbamate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which tert-butyl N-[2-(methoxymethoxy)ethyl]carbamate exerts its effects involves the formation of stable carbamate bonds with amines. This protects the amine group from unwanted reactions during synthetic processes. The carbamate group can be selectively removed under mild acidic or basic conditions, revealing the free amine for further reactions .

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl N-(2-aminoethyl)carbamate
  • Tert-butyl N-(2-hydroxyethyl)carbamate
  • Tert-butyl N-(2-methoxyethyl)carbamate

Uniqueness

Tert-butyl N-[2-(methoxymethoxy)ethyl]carbamate is unique due to its methoxymethoxy group, which provides additional stability and protection compared to other similar compounds. This makes it particularly useful in synthetic applications where stability and ease of removal are crucial .

Properties

Molecular Formula

C9H19NO4

Molecular Weight

205.25 g/mol

IUPAC Name

tert-butyl N-[2-(methoxymethoxy)ethyl]carbamate

InChI

InChI=1S/C9H19NO4/c1-9(2,3)14-8(11)10-5-6-13-7-12-4/h5-7H2,1-4H3,(H,10,11)

InChI Key

SCZVNWWUSCJNSA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCCOCOC

Origin of Product

United States

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